全氟-叔丁基三氟乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

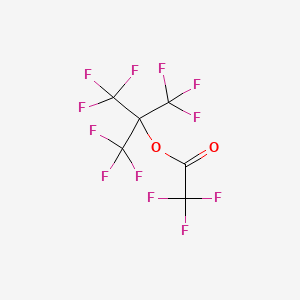

Perfluoro-t-butyl trifluoroacetate is a compound that emerges as a byproduct in the process of removing t-butyl groups from protected amino acids using trifluoroacetic acid. This chemical reaction is significant in the field of peptide synthesis, where protecting groups are employed to shield functional groups during the synthesis process. The formation of t-butyl trifluoroacetate during the deprotection step is an important consideration due to its potential to alkylate other amino acids such as methionine and tryptophan, which can lead to side reactions and impurities in the final product .

Synthesis Analysis

The synthesis of organofluorine compounds utilizing the perfluoro-t-butyl anion is a notable method in the generation of compounds containing the (CF3)3C group. This anion serves as a model for studying the chemistry of perfluoroalkyl carbanions and has been used to create a diverse array of compounds. The synthesis techniques involving the perfluoro-t-butyl anion are well-documented, with a significant number of references indicating the breadth of research in this area .

Molecular Structure Analysis

While the molecular structure of perfluoro-t-butyl trifluoroacetate is not explicitly detailed in the provided data, the presence of the (CF3)3C group suggests a highly fluorinated carbon structure. This structural motif is common in the synthesis of organofluorine compounds and is indicative of the compound's potential reactivity and stability, which are influenced by the electron-withdrawing effects of the fluorine atoms .

Chemical Reactions Analysis

Perfluoro-t-butyl trifluoroacetate is involved in reactions where it can act as an alkylating agent. In the presence of trifluoroacetic acid, it can alkylate sensitive amino acids like methionine and tryptophan. The use of scavengers is a strategy employed to mitigate the formation of this ester and to protect the amino acids from alkylation. Scavengers with a sulphide structure can react with the ester to form sulphonium compounds, which themselves have alkylating properties. Kinetic studies have shown that the reaction rates of these scavengers with the ester are significant and can be comparable to the reaction rates with thiophenol as a scavenger .

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluoro-t-butyl trifluoroacetate are not directly provided in the abstracts. However, the reactivity of the compound in the presence of trifluoroacetic acid and its ability to form stable sulphonium compounds with scavengers suggest that it has distinctive chemical properties that are relevant in synthetic chemistry. The equilibrium reaction of isobutene with trifluoroacetic acid to yield t-butyl trifluoroacetate at room temperature indicates that the compound is stable under these conditions and that its formation is favored in the reaction environment .

科学研究应用

光解反应

全氟-叔丁基三氟乙酸酯在光解反应中发挥作用。在三氟乙酸存在下二叔丁基过氧化物的な光解导致形成一种可以断裂以产生甲基自由基或添加到烯烃中的物质。该物质暂时被确定为叔丁醇自由基阳离子 (Cookson 等人,1976).

有机氟化合物的合成

源自全氟-叔丁基三氟乙酸酯的全氟-叔丁基阴离子在有机氟化合物的合成中具有重要意义。利用该阴离子的方法产生了含有 (CF3)3C 基团的各种化合物 (Dyatkin 等人,1976).

在有机合成中的作用

三氟乙酸,一种相关化合物,已被广泛用作有机合成中的溶剂、催化剂和试剂,用于各种化学转化,包括重排和官能团脱保护 (López 和 Salazar,2013).

肽合成

在肽合成中,使用三氟乙酸去除保护基团至关重要。该过程导致叔丁基三氟乙酸酯的形成,该酯在三氟乙酸中甲硫氨酸和色氨酸的烷基化中起作用 (Lundt 等人,2009).

亲核全氟叔丁基化

全氟叔丁基化反应是化学中一项具有挑战性的任务,可以使用全氟叔丁基衍生物作为各种亲电体的亲核试剂来实现。该过程促进了结构多样的全氟叔丁基化分子的合成 (Wang 等人,2021).

膜制造

具有全氟叔丁基衍生物的氟化 MOF-808 已被用于制造用于渗透蒸发的超高性能混合膜,从而增强了工业应用中的疏水性和分离性能 (Knozowska 等人,2021).

未来方向

Perfluoroaromatic reagents, such as Perfluoro-t-butyl trifluoroacetate, have found applications as protecting groups or activating groups in peptide synthesis and as orthogonal handles for peptide modification . They have applications in chemoselective ‘tagging’, stapling and bioconjugation of peptides and proteins, as well as tuning of ‘drug-like’ properties . This suggests a promising future for these reagents in biological chemistry .

属性

IUPAC Name |

[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] 2,2,2-trifluoroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12O2/c7-2(8,9)1(19)20-3(4(10,11)12,5(13,14)15)6(16,17)18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSOHPXIFIETIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40614100 |

Source

|

| Record name | 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluoro-t-butyl trifluoroacetate | |

CAS RN |

24165-10-4 |

Source

|

| Record name | 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40614100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid](/img/structure/B1321301.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B1321305.png)

![thiazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B1321318.png)

![Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester](/img/structure/B1321319.png)